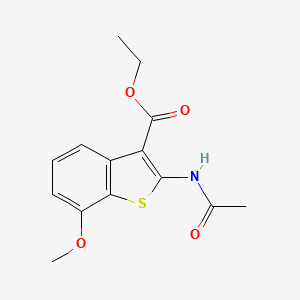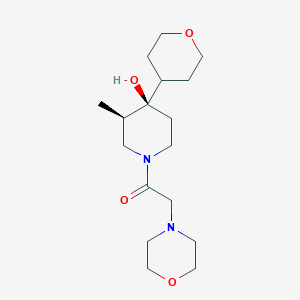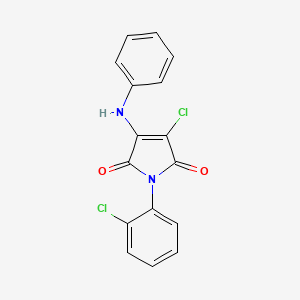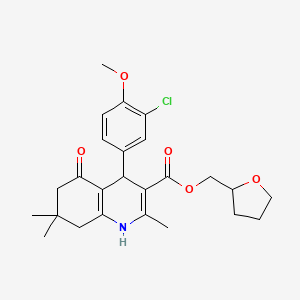![molecular formula C15H16FN3O B5562940 2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)
2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the fluorophenyl group could impart unique properties to this compound, as fluorine atoms are often used in medicinal chemistry to modify the behavior of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenyl group, and ethyl groups. These functional groups could engage in various interactions, such as pi stacking (between aromatic rings) and dipole-dipole interactions (due to the polar C-F bonds in the fluorophenyl group) .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in reactions typical for pyrimidines, such as electrophilic and nucleophilic substitutions . The presence of the fluorine atom might also make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Inhibition of Transcription Factors
Pyrimidine derivatives have been studied for their potential to inhibit transcription factors such as NF-kappaB and AP-1. The structure-activity relationship (SAR) studies aim at enhancing oral bioavailability and cellular activity. Modifications to the pyrimidine ring, such as fluorination, have shown comparable activity with potential for improved gastrointestinal permeability (Palanki et al., 2000).
Synthesis of Nucleoside Analogues
Research into pyrimidine nucleosides has led to the development of cyclic N-acylphosphoramidites, which are key intermediates for the stereocontrolled synthesis of oligonucleotide analogues. This work is fundamental for advancements in genetic research and therapeutic applications (Wilk et al., 2000).
Anticancer Activity
Certain pyrimidine derivatives exhibit significant inhibition against the proliferation of cancer cell lines. The synthesis and crystal structure analysis of these compounds provide a basis for understanding their mechanism of action and for developing potential anticancer therapies (Liu et al., 2016).
Novel Synthesis Methods
Advancements in synthesis methods for pyrimidine derivatives, such as microwave-mediated regioselective synthesis, have been explored. These methods offer efficient pathways to create novel compounds with potential biological activity, showcasing the chemical versatility of the pyrimidine scaffold (Vanden Eynde et al., 2001).
Cytotoxic Activity Against Cancer Cell Lines
The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has demonstrated cytotoxic activity against various human cancer cell lines. These studies contribute to the identification of potential therapeutic agents and enhance our understanding of the structure-activity relationship in drug design (Hassan et al., 2015).
Safety and Hazards
Direcciones Futuras
Future research could explore the potential biological activity of this compound, given that many pyrimidine derivatives have demonstrated therapeutic effects . Additionally, further studies could investigate the compound’s physical and chemical properties, which could inform its potential uses in various applications .
Propiedades
IUPAC Name |
2-ethyl-N-[2-(4-fluorophenyl)ethyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-2-14-18-9-12(10-19-14)15(20)17-8-7-11-3-5-13(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNYYMXSFSMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)


![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)
![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)